2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an imidazole ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with an imidazole derivative under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Imidazole derivatives and bases such as sodium hydride.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used as a building block in the synthesis of peptides due to its Fmoc protecting group.
Bioconjugation: Used in the conjugation of biomolecules, facilitating the study of protein interactions and functions.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Material Science: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: Similar in structure but with a glycine backbone.
Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups for more complex peptide synthesis.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid is unique due to the presence of the imidazole ring, which imparts additional reactivity and functionality compared to other Fmoc-protected amino acids. This makes it particularly useful in applications requiring specific interactions or functionalization.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPDYJGOXBMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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